N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a carbamothioyl group, and halogenated phenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the halogenated phenyl groups. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms into the phenyl ring.
Carbamothioylation: Formation of the carbamothioyl group through reactions with thiourea or related reagents.
Coupling Reactions: Use of coupling agents to link the benzodioxole ring with the halogenated phenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the carbamothioyl group to sulfoxides or sulfones.
Reduction: Reduction of the bromine atom to form a debrominated product.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenyl groups and carbamothioyl moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a benzodioxole ring and halogenated phenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF2N2O3S/c16-9-4-8(17)5-10(18)13(9)19-15(24)20-14(21)7-1-2-11-12(3-7)23-6-22-11/h1-5H,6H2,(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEWBCTZAMSRET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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